- Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic AcidsOrganic Letters, 2022, 24(31), 5731-5735,
Cas no 2427990-83-6 (1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester)

2427990-83-6 structure
Nom du produit:1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester
Numéro CAS:2427990-83-6
Le MF:C14H18FNO2
Mégawatts:251.296627521515
CID:5577513
1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester Propriétés chimiques et physiques
Nom et identifiant
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- 1,1-Dimethylethyl 2-(4-fluorophenyl)-1-azetidinecarboxylate
- 1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester
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- Piscine à noyau: 1S/C14H18FNO2/c1-14(2,3)18-13(17)16-9-8-12(16)10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3
- La clé Inchi: PELURNOFABAQBY-UHFFFAOYSA-N
- Sourire: C1(C2N(C(OC(C)(C)C)=O)CC2)C=CC(=CC=1)F
1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1R:Cs2CO3, C:Pd acetylacetonate, C:657408-07-6, S:p-Cymene, S:H2O, 24 h, 100°C
Référence
Synthetic Routes 2
Conditions de réaction
1.1S:Et2O, 0°C; 10 min, 0°C; 4 h, rt
2.1R:LiAlH4, S:Et2O, 0°C; 8 h, reflux
3.1R:Et3N, S:CH2Cl2, 12 h, rt
2.1R:LiAlH4, S:Et2O, 0°C; 8 h, reflux
3.1R:Et3N, S:CH2Cl2, 12 h, rt
Référence
- Photocatalytic Carboxylation of C-N Bonds in Cyclic Amines with CO2 by Consecutive Visible-Light-Induced Electron TransferAngewandte Chemie, 2023, 62(11), e202217918,
1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester Raw materials
- Di-tert-butyl dicarbonate
- 1-Boc-3-iodoazetidine
- 1-fluoro-4-vinyl-benzene
- 4-Fluorobenzeneboronic acid
- Chlorosulfonyl isocyanate
1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester Preparation Products
1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester Littérature connexe
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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